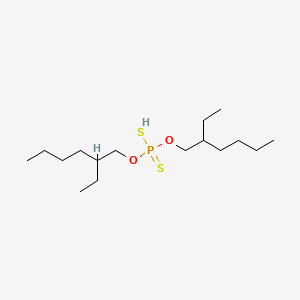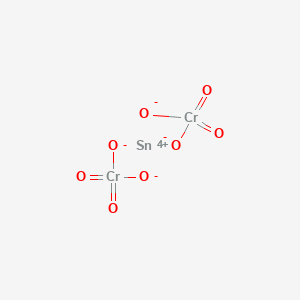
Tin(IV) chromate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tin(IV) chromate, also known as stannic chromate, is an inorganic compound with the chemical formula Sn(CrO4)2. It is composed of tin in the +4 oxidation state and chromate ions. This compound is known for its vibrant yellow color and is primarily used in pigments and coatings due to its stability and color properties.
准备方法
Synthetic Routes and Reaction Conditions: Tin(IV) chromate can be synthesized through a precipitation reaction. One common method involves reacting tin(IV) chloride (SnCl4) with potassium chromate (K2CrO4) in an aqueous solution. The reaction proceeds as follows: [ \text{SnCl}_4 + 2 \text{K}_2\text{CrO}_4 \rightarrow \text{Sn}(\text{CrO}_4)_2 + 4 \text{KCl} ]
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The process typically includes steps such as dissolution, precipitation, filtration, and drying.
化学反应分析
Types of Reactions: Tin(IV) chromate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: this compound can participate in redox reactions due to the presence of the chromate ion, which is a strong oxidizing agent.
Substitution Reactions: The chromate ions in this compound can be substituted by other anions under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Reactions involving reducing agents such as hydrogen peroxide (H2O2) or sulfur dioxide (SO2).
Substitution: Reactions with other metal salts or acids.
Major Products Formed:
Oxidation-Reduction: Formation of tin(II) compounds and reduced chromium species.
Substitution: Formation of new metal chromates or other tin compounds.
科学研究应用
Tin(IV) chromate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in analytical chemistry for the detection and quantification of various substances.
Biology: Investigated for its potential use in biological assays and as a staining agent.
Medicine: Explored for its antimicrobial properties and potential use in medical devices.
Industry: Utilized in the production of pigments, coatings, and corrosion-resistant materials.
作用机制
The mechanism of action of tin(IV) chromate involves its ability to act as an oxidizing agent. The chromate ions can accept electrons from other substances, leading to their oxidation. This property is utilized in various chemical processes and applications. The molecular targets and pathways involved include interactions with organic and inorganic molecules, leading to changes in their oxidation states and chemical properties.
相似化合物的比较
Tin(IV) oxide (SnO2): A widely used compound in gas sensors and as a catalyst.
Chromium(III) oxide (Cr2O3): Known for its use in pigments and as a refractory material.
Comparison:
Uniqueness: Tin(IV) chromate is unique due to its combination of tin and chromate ions, providing both the properties of tin compounds and the strong oxidizing nature of chromate ions.
Applications: While tin(IV) oxide is primarily used in electronic applications and chromium(III) oxide in pigments, this compound finds its niche in specialized pigments and coatings due to its distinct color and stability.
属性
CAS 编号 |
10101-75-4 |
|---|---|
分子式 |
Cr2O8Sn |
分子量 |
350.70 g/mol |
IUPAC 名称 |
dioxido(dioxo)chromium;tin(4+) |
InChI |
InChI=1S/2Cr.8O.Sn/q;;;;;;4*-1;+4 |
InChI 键 |
ZGOVTYBSJCHQFF-UHFFFAOYSA-N |
规范 SMILES |
[O-][Cr](=O)(=O)[O-].[O-][Cr](=O)(=O)[O-].[Sn+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


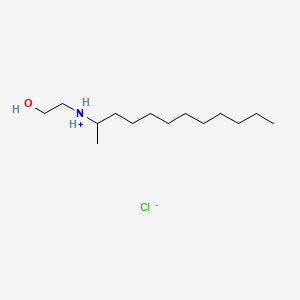
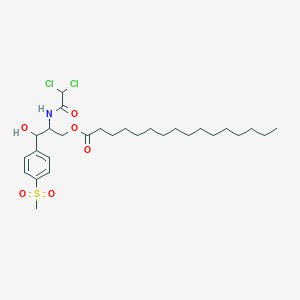

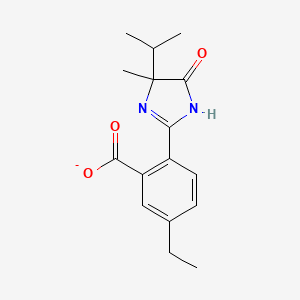
![Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate](/img/structure/B13751767.png)
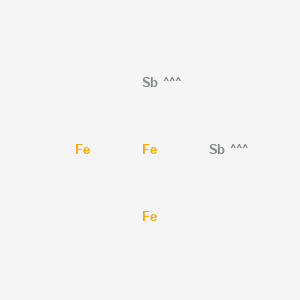
![Dibenzo[b,e][1,4]dioxin-1-carbonitrile](/img/structure/B13751775.png)
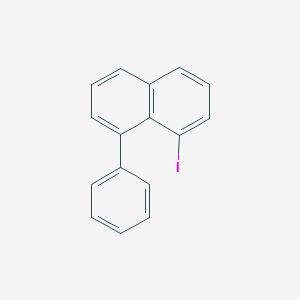
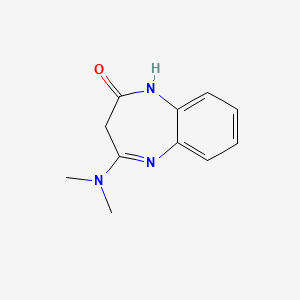
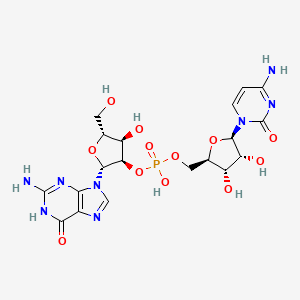

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13751803.png)

